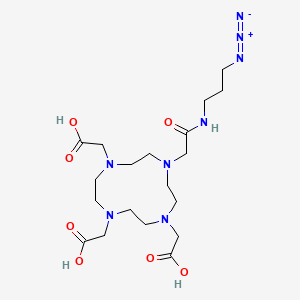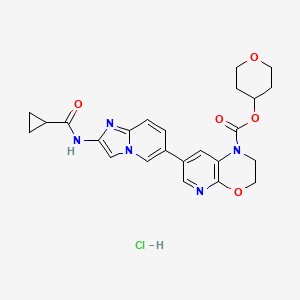
Necrosis inhibitor 2 (hydrocholide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Necrosis inhibitor 2 (hydrocholide) is a compound known for its ability to inhibit cell necrosis. This compound is particularly significant in the study of diseases related to the necrosis pathway, including inflammation, tumors, metabolic diseases, and neurodegenerative diseases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Necrosis inhibitor 2 (hydrocholide) is synthesized through a series of chemical reactions involving heteroaryl compounds.
Industrial Production Methods
Industrial production of necrosis inhibitor 2 (hydrocholide) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency and efficacy of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Necrosis inhibitor 2 (hydrocholide) undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure optimal reaction rates and yields .
Major Products Formed
Aplicaciones Científicas De Investigación
Necrosis inhibitor 2 (hydrocholide) has a wide range of scientific research applications, including:
Mecanismo De Acción
Necrosis inhibitor 2 (hydrocholide) exerts its effects by targeting specific molecular pathways involved in necrosis. The compound interacts with receptor-interacting protein kinase 1 (RIPK1), receptor-interacting protein kinase 3 (RIPK3), and mixed lineage kinase domain-like protein (MLKL), which are key components of the necroptosis signaling pathway . By inhibiting these targets, necrosis inhibitor 2 (hydrocholide) prevents the initiation and progression of necrosis, thereby reducing cell death and inflammation .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to necrosis inhibitor 2 (hydrocholide) include:
Necrostatin-1: Another necrosis inhibitor that targets RIPK1 and is used in similar research applications.
Necrosulfonamide: Targets MLKL and is used to study necroptosis and related diseases.
GW806742X: Inhibits both RIPK1 and RIPK3 and is used in research on necroptosis.
Uniqueness
Necrosis inhibitor 2 (hydrocholide) is unique in its specific interaction with multiple components of the necroptosis pathway, making it a versatile and effective inhibitor. Its ability to target multiple pathways simultaneously enhances its efficacy and potential therapeutic applications .
Propiedades
Fórmula molecular |
C24H26ClN5O5 |
|---|---|
Peso molecular |
499.9 g/mol |
Nombre IUPAC |
oxan-4-yl 7-[2-(cyclopropanecarbonylamino)imidazo[1,2-a]pyridin-6-yl]-2,3-dihydropyrido[2,3-b][1,4]oxazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C24H25N5O5.ClH/c30-22(15-1-2-15)27-20-14-28-13-16(3-4-21(28)26-20)17-11-19-23(25-12-17)33-10-7-29(19)24(31)34-18-5-8-32-9-6-18;/h3-4,11-15,18H,1-2,5-10H2,(H,27,30);1H |
Clave InChI |
APCAWDIGMMTBNG-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C(=O)NC2=CN3C=C(C=CC3=N2)C4=CC5=C(N=C4)OCCN5C(=O)OC6CCOCC6.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-5-[3-[[1-methyl-3-(trifluoromethyl)pyrazole-4-carbonyl]amino]thiophen-2-yl]hexanoic acid](/img/structure/B12367525.png)
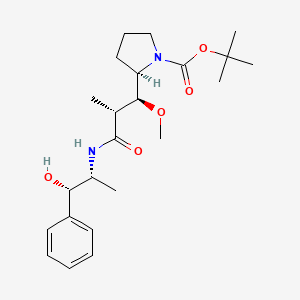
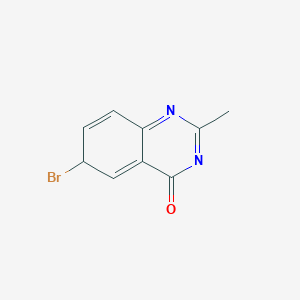
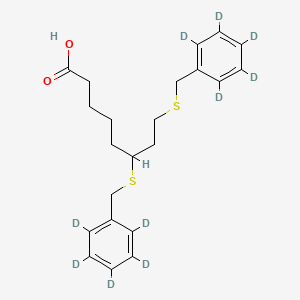
![(2R,3S,5S)-2-[6-(2-bicyclo[2.2.1]heptanylamino)purin-9-yl]-5-(chloromethyl)oxolane-3,4-diol](/img/structure/B12367542.png)
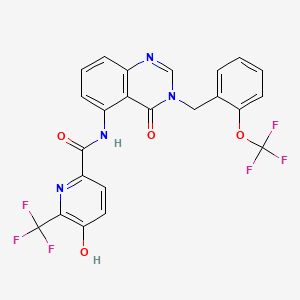

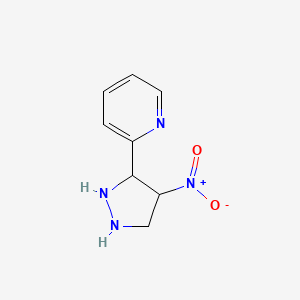
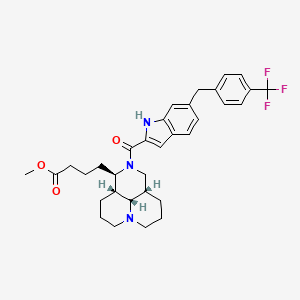

![(3E,5E)-3,5-bis[(3,4,5-trimethoxyphenyl)methylidene]oxan-4-one](/img/structure/B12367586.png)
![[(1S,7S,28R,29R,38S)-1,16,17,18,21,22,23,34,35,39,39-undecahydroxy-2,5,13,26,31-pentaoxo-6,9,12,27,30,40-hexaoxaoctacyclo[34.3.1.04,38.07,28.010,29.014,19.020,25.032,37]tetraconta-3,14,16,18,20,22,24,32,34,36-decaen-8-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12367593.png)

